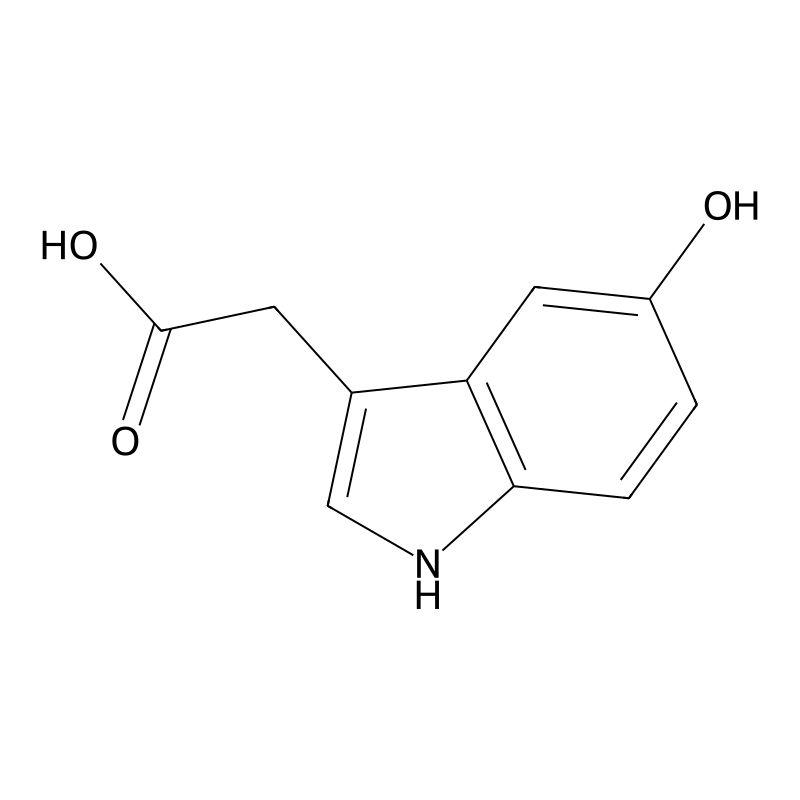

5-Hydroxyindoleacetic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

24 mg/mL

Synonyms

Canonical SMILES

5-Hydroxyindoleacetic Acid (5-HIAA), CAS 54-16-0, is the primary and most stable urinary metabolite of the neurotransmitter serotonin (5-hydroxytryptamine). Its structural backbone is an indoleacetic acid functionalized with a hydroxyl group at the 5-position. This specific structure makes it a crucial, quantifiable biomarker for assessing systemic serotonin production. It is the gold-standard analyte for the diagnosis and therapeutic monitoring of serotonin-secreting neuroendocrine tumors (NETs), particularly carcinoid syndrome, where its levels in 24-hour urine collections are directly correlated with metabolic activity and tumor burden.

Research Fit

References

- [1] Kema, I. P., de Vries, E. G., & Muskiet, F. A. (2000). Clinical chemistry of serotonin and metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 33-48.

- [2] Manoharan, P., Singh, R. J., & Laha, T. (2016). The 24-hour urinary 5-hydroxyindoleacetic acid (5-HIAA) test: a long-standing clinical chemistry classic under scrutiny. The Journal of Applied Laboratory Medicine, 1(3), 326-333.

- [3] Corcuff, J. B., Chardon, L., Elharrar, X., & Brossaud, J. (2017). Urinary monoamines and their metabolites. In Mass Spectrometry in Clinical Chemistry (pp. 165-193). Humana Press, New York, NY.

Substituting 5-HIAA with its metabolic precursor, serotonin, is unsuitable for quantitative diagnostics due to serotonin's inherent instability in clinical samples like urine and plasma, which require immediate processing or freezing to prevent degradation. Procuring the non-hydroxylated analog, indole-3-acetic acid, would completely lack the specific biochemical information derived from the serotonin pathway. Furthermore, using positional isomers (e.g., 4-HIAA, 6-HIAA) or other monoamine metabolites like homovanillic acid (HVA) as substitutes would lead to erroneous conclusions, as clinical and analytical methods are validated specifically for the 5-hydroxy isomer as the definitive endpoint of serotonin metabolism. Therefore, for applications requiring accurate assessment of serotonin turnover, such as clinical diagnostics or neurological research, only 5-HIAA provides the required combination of specificity and pre-analytical stability.

Substitution Risk

References

- [1] Tellez, M. R., Kema, I. P., De Vries, E. G., & Muskiet, F. A. (1993). The determination of 5-hydroxyindole-3-acetic acid in urine, plasma and platelets. Journal of Chromatography B: Biomedical Sciences and Applications, 613(2), 225-234.

- [2] Meijer, W. G., Kema, I. P., Volmer, M., & Willemse, P. H. (2000). Comparing the diagnostic value of urinary 5-hydroxyindoleacetic acid and platelet serotonin in the diagnosis of carcinoid tumors. Annals of clinical biochemistry, 37(5), 633-638.

Distinct Electrochemical Signature Enables Selective Detection Over Precursor

In electrochemical analyses, 5-HIAA exhibits a distinct oxidation potential that is well-separated from its metabolic precursor, serotonin (5-HT). At a preanodized screen-printed carbon electrode, 5-HIAA shows an anodic peak potential at approximately +600 mV, whereas serotonin oxidizes at a significantly lower potential of around +350 mV. This clear separation is critical for developing selective sensors.

| Evidence Dimension | Anodic Peak Potential (vs. Ag/AgCl) |

| Target Compound Data | ~ +600 mV |

| Comparator Or Baseline | Serotonin (5-HT) at ~ +350 mV |

| Quantified Difference | ~250 mV potential window separation |

| Conditions | Square wave voltammetry using a preanodized screen-printed carbon electrode in 0.1 M phosphate buffer (pH 7.4). |

This large potential window allows for the development of highly selective electrochemical sensors capable of simultaneously quantifying both the precursor and metabolite without signal overlap, which is crucial for real-time monitoring of serotonin turnover.

Superior Chromatographic Resolution from Co-Measured Metabolites

In clinical assays, baseline chromatographic separation of 5-HIAA from other diagnostically relevant monoamine metabolites is essential. Using a standard LC-MS/MS method, 5-HIAA is fully resolved from homovanillic acid (HVA), a key dopamine metabolite often measured concurrently. This separation prevents analytical interference and ensures accurate quantification for differential diagnosis.

| Evidence Dimension | Typical HPLC Retention Time |

| Target Compound Data | 5-HIAA: ~2.1 - 2.5 min |

| Comparator Or Baseline | Homovanillic Acid (HVA): ~1.8 - 2.0 min |

| Quantified Difference | Baseline separation achieved, preventing peak co-elution. |

| Conditions | Reversed-phase UPLC-MS/MS with gradient elution, typical for clinical laboratory methods. |

Procuring high-purity 5-HIAA as a reference standard is critical for establishing and validating clinical assays where specific, interference-free quantification is a regulatory and diagnostic requirement.

Established Pre-Analytical Stability Advantage Over Serotonin in Biofluids

The primary reason 5-HIAA is the preferred analyte for 24-hour urine collection over serotonin is its superior stability. While 5-HIAA itself requires sample acidification for optimal preservation (e.g., to pH 3.0-3.5), serotonin is significantly less stable and degrades rapidly, making it an unreliable measure in samples collected over extended periods. Serum 5-HIAA has been shown to be stable for up to 7 days at room temperature, offering a significant handling advantage.

| Evidence Dimension | Analyte Stability in Clinical Samples |

| Target Compound Data | 5-HIAA: Established as the more stable endpoint metabolite, with well-defined protocols (acidification) to ensure integrity in 24-hour urine collections. |

| Comparator Or Baseline | Serotonin (5-HT): Limited stability requires immediate sample processing or freezing, making it impractical for routine 24-hour collection protocols. |

| Quantified Difference | Qualitatively superior stability, forming the basis of global clinical diagnostic guidelines. |

| Conditions | Standard 24-hour urine collection and storage for clinical diagnostics. |

For labs performing diagnostic testing or longitudinal studies, procuring 5-HIAA as the analytical target minimizes pre-analytical errors and ensures data reproducibility, a critical factor for clinical decision-making and long-term research.

Primary Calibration Standard for Clinical Carcinoid Syndrome Assays

Based on its superior stability over serotonin and clear chromatographic resolution from other metabolites, high-purity 5-HIAA is the required choice for preparing calibrators and controls in LC-MS/MS or HPLC-based assays for diagnosing and monitoring neuroendocrine tumors.

Target Analyte for Neurochemical Biosensor Validation

The well-defined and distinct electrochemical oxidation potential of 5-HIAA allows it to be used as a specific target for validating the selectivity and sensitivity of novel biosensors designed to monitor real-time serotonin metabolism in neuroscience research, particularly in microdialysis or in-vitro models.

Reference Material for Metabolomics and Pharmacokinetic Studies

In metabolomics research mapping the tryptophan pathway or in pharmacokinetic studies of drugs affecting serotonin metabolism, 5-HIAA serves as an essential reference standard for unambiguous identification and accurate quantification in complex biological matrices, ensuring the reliability of the resulting metabolic profiles.

Application Fit Matrix

References

- [1] Engström, A., Ahlsten, M., & Törnqvist, H. (2011). Validation of a method for the determination of 5-hydroxyindoleacetic acid in human urine by LC–MS/MS. Journal of chromatography B, 879(28), 2993-2998.

- [4] Matuschek, L., Göbel, G., & Lisdat, F. (2017). Electrochemical detection of serotonin in the presence of 5-hydroxyindoleacetic acid and ascorbic acid by use of 3D ITO electrodes. Electrochemistry Communications, 81, 121-125.

- [12] Kim, H. J., Kim, J. H., Im, S. H., & Lee, S. J. (2021). Serum 5-Hydroxyindoleacetic Acid and Ratio of 5-Hydroxyindoleacetic Acid to Serotonin as Metabolomics Indicators for Acute Oxidative Stress and Inflammation in Vancomycin-Associated Acute Kidney Injury. Metabolites, 11(6), 362.

- [28] Nelson, H. A., & Frank, E. L. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. In Mass Spectrometry for Clinical Diagnosis (pp. 195-204). Humana, New York, NY.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

SLC6A4 polymorphisms modulate the efficacy of a tryptophan-enriched diet on age-related depression and social cognition

Lierni Ugartemendia, Rafael Bravo, Martin Reuter, M Yolanda Castaño, Thomas Plieger, Vera Zamoscik, Peter Kirsch, Ana B RodríguezPMID: 33743283 DOI: 10.1016/j.clnu.2021.02.023

Abstract

In a placebo controlled study we sought to determine if a four-weeks tryptophan-enriched diet is able to improve age-related depression or social cognitive impairment, depending on polymorphisms located in the promoter region of Solute Carrier Family 6 Member 4 (SLC6A4), also known as serotonin transporter (SERT1) gene.91 young volunteers (age: 21 ± 2 yrs) and 127 above 50 years old (58 ± 6 yrs) healthy volunteers completed the study. Participants from the placebo and tryptophan group followed the same protocol. Before starting the study blood samples, to measure serotonin-transporter-linked polymorphic region (5-HTTLPR) and rs25531 polymorphisms, were collected. In addition, before and after completing the study urine samples (to measure 5-hydroxyindolacetic acid (5-HIAA) were taken, while psychological questionnaires (to assess depression and social cognition levels), and a one week dietary record (to calculate the tryptophan (TRP) intake) were assessed.

The triallelic approach of SLC6A4 showed that in S'S´ subjects there was a positive correlation between TRP intake and 5-HIAA levels. Age of participants, SLC6A4 genotype, and experimental condition were important factors contributing to the outcome of depression and social cognition.

5-HTTLPR and rs25531 polymorphisms play a key role in the response to the TRP- based nutritional intervention, improving only age-related depressive symptoms and empathy in S'S´ subjects who have a higher risk to show signs of depression during their lifetime.

Value of a patient-reported-outcome measure of carcinoid syndrome symptoms

Juliette Maurel, Rosine Guimbaud, Thierry Lecomte, Astrid Lièvre, Vincent Hautefeuille, Philip Robinson, Laurent Francois, Catherine Lombard-Bohas, Julien Forestier, Laurent Milot, Fabien Subtil, Thomas WalterPMID: 33690153 DOI: 10.1530/EJE-20-1138

Abstract

Literature on patient-reported outcomes (PRO) of carcinoid syndrome symptoms (CSS) is scarce. We used a patient-reported outcome measure (PROM) to evaluate CSS, the domains of daily life impacted by CSS, the main symptoms that affect daily life, its change according to clinical, biological and morphological evolution, and the risk factors for a poor PRO-CSS score.Patients completed the PRO-CSS, EORTC-QLQ30, and GI-NET21 questionnaires at the time of their clinical, laboratory, and morphological assessments in a multicentre French cohort study from February 2019 to May 2020.

In total, 147 patients with metastatic ileal (n =126), lung (n =20), or unknown primitive neuroendocrine tumour but high 5-hydroxyindole-3-acetic acid level (n =1) were included; 42 (32%) received an above-label dose of somatostatin analogues. Fifty-one (35%) patients had a poor PRO-CSS score. Travelling and food restriction were the two main domains affected. Diarrhoea (mean: 2.3/5 on Likert scale), imperiousness (mean of 2.5/5), fatigue (2.2/5), abdominal pain (1.7/5), and flushing episodes (1.5/5) were the main symptoms affecting daily life. The PRO-CSS score was not correlated to the clinical assessment performed by physicians at the baseline and during the follow-up. Patients with a poor PRO-CSS score had a higher tumour burden.

PROM-CSS may help physicians make an objective assessment of CSS and its impact in daily practice; this tool could become a key evaluation criterion in clinical trials focusing on CSS.

Tetraphenylpyrazine-Based Luminescent Metal-Organic Framework for Chemical Sensing of Carcinoids Biomarkers

Xu-Dong Ying, Jian-Xiang Chen, Dan-Yu Tu, Yi-Cao Zhuang, Di Wu, Liang ShenPMID: 33523641 DOI: 10.1021/acsami.0c20893

Abstract

A new non-interpenetrated three-dimensional (3D) pillared-layered TPP-based LMOF [Zn(TPyTPP)

(BDC)

]·8DMF (denoted as Zn-MOF 1) was successfully prepared (TPyTPP = tetrakis(4-(pyridin-4-yl)phenyl)pyrazine and H

BDC = 1,4-benzenedicarboxylic acid). Zn-MOF 1 was characterized by single-crystal X-ray diffraction, PXRD, IR, N

adsorption, thermogravimetric analysis, and luminescent spectrum. Impressively, luminescent sensing studies reveal that activated Zn-MOF 1 not only displays excellent luminescence-quenching efficiency with the values of high

and low LODs toward 5-hydroxytryptamine (5-HT) and 5-hydroxyindole-3-acetic acid (5-HIAA), respectively, but also possesses outstanding sensing characteristics in terms of fast response, high sensitivity, and specific selectivity. Zn-MOF 1 performs as efficient sensing of carcinoid biomarkers to provide a fresh detection platform for the diagnosis of carcinoids. In addition, the sensing mechanism was also explored on the basis of ultraviolet-visible (UV-vis) absorption, DFT calculations, and structural analysis.

Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma

Karolina E Kolaczynska, Matthias E Liechti, Urs DuthalerPMID: 33485158 DOI: 10.1016/j.jchromb.2020.122486

Abstract

Psilocin is the active metabolite of psilocybin, a serotonergic psychedelic substance. It is used recreationally and investigated in substance-assisted psychotherapy. The pharmacokinetic properties of psilocin are only partially characterized. Therefore, we developed and validated a rapid LC-MS/MS method to quantify psilocin and its metabolite 4-hydroxyindole-3-acetic acid (4-HIAA) in human plasma. Plasma samples were processed by protein precipitation using methanol. The injected sample was mixed with water in front of a Canalytical column to increase retention of the analytes. Psilocin and 4-HIAA were detected by multiple reaction monitoring (MRM) in positive and negative electrospray ionisation mode, respectively. An inter-assay accuracy of 100-109% and precision of ≤8.7% was recorded over three validation runs. The recovery was near to complete (≥94.7%) and importantly, consistent over different concentration levels and plasma batches (CV%: ≤4.1%). The plasma matrix caused negligible ion suppression and endogenous interferences could be separated from the analytes. Psilocin and 4-HIAA plasma samples could be thawed and re-frozen for three cycles, kept at room temperature for 8 h or 1 month at -20 °C without showing degradation (≤10%). The linear range (R ≥ 0.998) of the method covered plasma concentrations observed in humans following a common therapeutic oral dose of 25 mg psilocybin and was therefore able to assess the pharmacokinetics of psilocin and 4-HIAA. The LC-MS/MS method was convenient and reliable for measuring psilocin and 4-HIAA in plasma and will facilitate the clinical development of psilocybin.

Alpha-pyrrolidinopentiophenone and mephedrone self-administration produce differential neurochemical changes following short- or long-access conditions in rats

Julie A Marusich, Elaine A Gay, Scott L Watson, Bruce E BloughPMID: 33577836 DOI: 10.1016/j.ejphar.2021.173935

Abstract

Stimulant-induced neurochemical changes may occur at different times for different brain regions or neurotransmitter systems. This study sought to examine the behavioral and neurochemical effects of extended access to α-pyrrolidinopentiophenone (α-PVP) and 4-methylmethcathinone (4MMC). Male and female Sprague-Dawley rats were trained to self-administer α-PVP (0.1 mg/kg/infusion) or 4MMC (0.5 mg/kg/infusion) through autoshaping, and then self-administered for 21 days during 1 h (short access; ShA) or 6 h (long access; LgA) sessions. Separate rats were assigned to a naïve control group. Amygdala, hippocampus, hypothalamus, prefrontal cortex (PFC), striatum, and thalamus were extracted, and tissue was analyzed with electrochemical detection and liquid chromatography mass spectrometry. Rats acquired self-administration of α-PVP and 4MMC, and LgA rats showed more escalation of self-administration than ShA rats. Synthetic cathinone administration produced several effects on neurotransmitters. LgA self-administration of α-PVP increased 5-HIAA levels in all brain regions, compared to control. In contrast, both LgA and ShA 4MMC self-administration decreased 5-HT and 5-HIAA levels in most brain regions. LgA exposure to both synthetic cathinones increased DOPAC levels in hypothalamus and striatum, and increased HVA levels in striatum compared to control. LgA self-administration of either synthetic cathinone produced region-specific increases in NE levels, whereas ShA self-administration lowered NE levels in select locations compared to control. These alterations in neurotransmitter levels indicate that synthetic cathinone use may produce differential neurochemical changes during the transition from use to abuse, and that 21 days of self-administration only models the beginning stages of dysregulated drug intake.Explore Compound Types